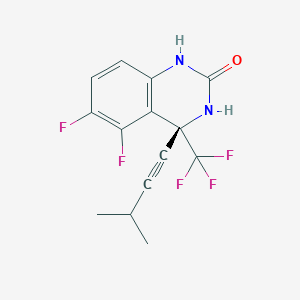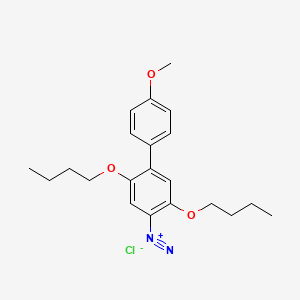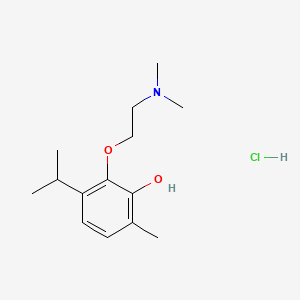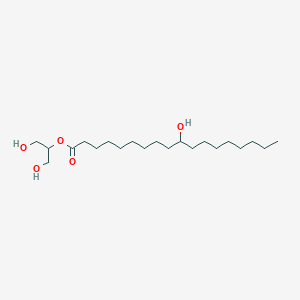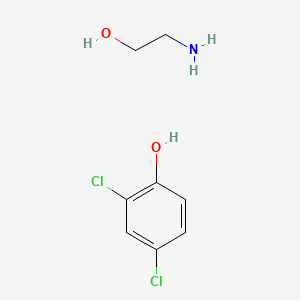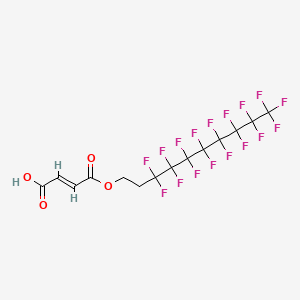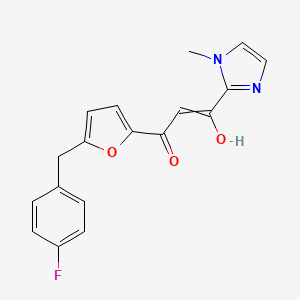
2-(C-11)Thymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(C-11)Thymidine is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to study cellular proliferation. It is a derivative of thymidine, a nucleoside that is incorporated into DNA during cell division. The incorporation of this compound into DNA allows for the visualization and measurement of cell proliferation, making it a valuable tool in cancer research and diagnosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(C-11)Thymidine involves the incorporation of the radioactive carbon-11 isotope into the thymidine molecule. This is typically achieved through a multi-step chemical reaction that includes the following steps:
Preparation of the Carbon-11 Isotope: Carbon-11 is produced in a cyclotron through the bombardment of nitrogen gas with protons.
Labeling Reaction: The carbon-11 isotope is then incorporated into the thymidine molecule through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for clinical and research applications. The production process is carefully controlled to ensure the purity and specific activity of the final product .
化学反应分析
Types of Reactions
2-(C-11)Thymidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the thymidine molecule, affecting its incorporation into DNA.
Substitution: Nucleophilic substitution reactions are used in the synthesis of this compound.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Carbon-11 Isotope: Produced in a cyclotron.
Precursor Molecules: Specific molecules that react with the carbon-11 isotope to form the final product.
Solvents and Catalysts: Various solvents and catalysts are used to facilitate the reactions.
Major Products Formed
The major product formed from the reactions of this compound is the radiolabeled thymidine molecule itself, which is used in PET imaging. Other products include various metabolites formed through oxidation and reduction reactions .
科学研究应用
2-(C-11)Thymidine has a wide range of scientific research applications, including:
Cancer Research: Used to measure tumor cell proliferation and assess the effectiveness of anticancer treatments.
Neuroscience: Helps in studying brain tumor viability and response to treatment.
Pharmacokinetics: Used to study the distribution and metabolism of drugs in the body.
Cell Biology: Assists in understanding cell cycle dynamics and DNA synthesis .
作用机制
The mechanism of action of 2-(C-11)Thymidine involves its incorporation into the DNA of dividing cells. Once administered, the compound is taken up by proliferating cells and incorporated into their DNA during the S-phase of the cell cycle. This incorporation allows for the visualization of cell proliferation using PET imaging. The molecular targets include DNA polymerase and other enzymes involved in DNA synthesis .
相似化合物的比较
2-(C-11)Thymidine is unique compared to other radiolabeled compounds due to its specific incorporation into DNA. Similar compounds include:
3’-Deoxy-3’-(18F)Fluorothymidine (FLT): Another radiolabeled thymidine analog used in PET imaging.
2-(F-18)Fluoro-2-deoxy-D-glucose (FDG): A glucose analog used in PET imaging to measure cellular metabolism.
11C-Labeled Zidovudine (AZT): A thymidine analog used for tumor imaging .
This compound is preferred in certain applications due to its specific incorporation into DNA, providing a direct measure of cell proliferation .
属性
CAS 编号 |
130333-77-6 |
|---|---|
分子式 |
C10H14N2O5 |
分子量 |
241.23 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(211C)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i10-1 |
InChI 键 |
IQFYYKKMVGJFEH-CNZKURHESA-N |
手性 SMILES |
CC1=CN([11C](=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



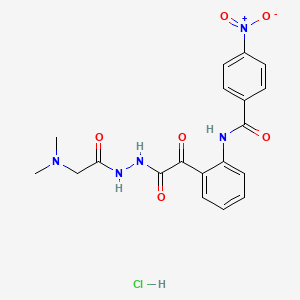

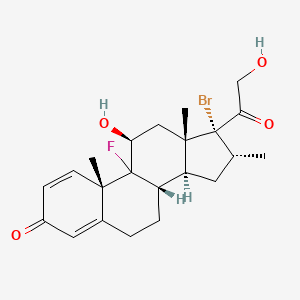
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)
